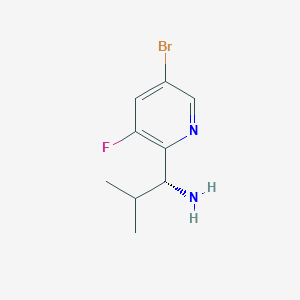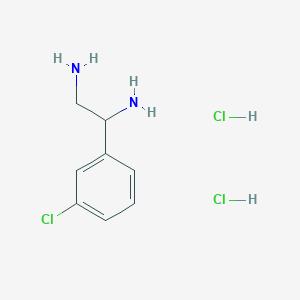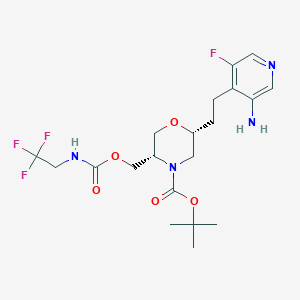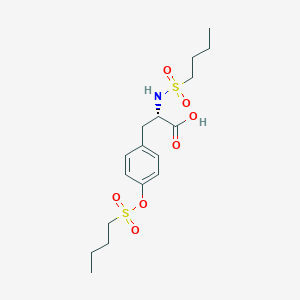
3-(Furan-2-yl)-2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-2-methylprop-2-enoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its furan ring attached to a propenoic acid moiety, making it a versatile intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-methylprop-2-enoic acid can be achieved through several methods. One common approach involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method leverages the reactivity of the furan ring and the electrophilic nature of the propenoic acid moiety to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of triflic acid as a catalyst in the hydroarylation process is a key aspect of the industrial method, as it provides a highly efficient and scalable route to the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbon–carbon double bond can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel–Crafts acylation and alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated furan derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Industry: The compound is used in the production of resins, adhesives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-enoic acid involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The furan ring can participate in electrophilic aromatic substitution reactions, while the propenoic acid moiety can undergo nucleophilic addition reactions. These interactions enable the compound to exert its effects in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
3-(Furan-2-yl)-2-methylprop-2-enoic acid can be compared with other furan derivatives such as:
Furan-2-carboxylic acid: Similar in structure but lacks the propenoic acid moiety.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups, making it more reactive in certain chemical reactions.
Ethyl 3-(furan-2-yl)propanoate: An ester derivative with different reactivity and applications.
The uniqueness of this compound lies in its combination of the furan ring and the propenoic acid moiety, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H8O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ |
InChI-Schlüssel |
FMGWVXJFJBAZDH-AATRIKPKSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CO1)/C(=O)O |
Kanonische SMILES |
CC(=CC1=CC=CO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
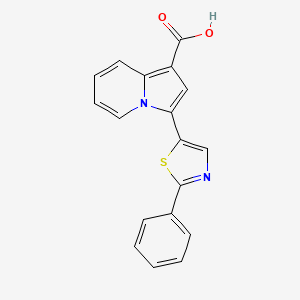
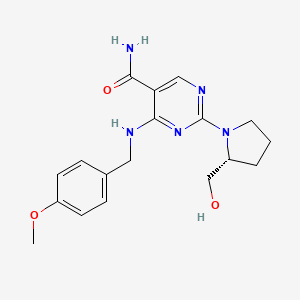
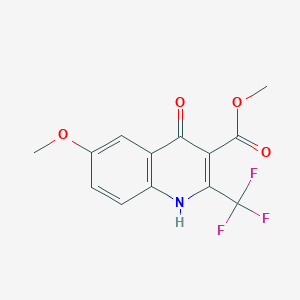


![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15238301.png)
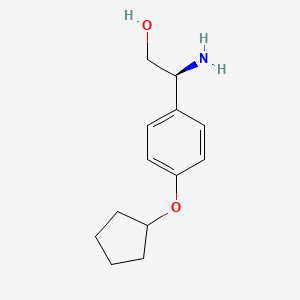

![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
